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Canola oil fatty acid

Fatty Acid Composition Nutritional Profiling Oil Characterization

Canola oil fatty acid, identified by CAS 124018-38-8, refers to the mixture of fatty acids derived from low-erucic acid rapeseed (LEAR) oil, also known as canola oil. This product is distinct from traditional high-erucic acid rapeseed oil and is characterized by a unique fatty acid profile optimized for both nutritional and industrial applications.

Molecular Formula C7H13NO4
Molecular Weight 0
CAS No. 124018-38-8
Cat. No. B1167183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanola oil fatty acid
CAS124018-38-8
Molecular FormulaC7H13NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canola Oil Fatty Acid (CAS 124018-38-8) Composition and Baseline Differentiation for Industrial Procurement


Canola oil fatty acid, identified by CAS 124018-38-8, refers to the mixture of fatty acids derived from low-erucic acid rapeseed (LEAR) oil, also known as canola oil. This product is distinct from traditional high-erucic acid rapeseed oil and is characterized by a unique fatty acid profile optimized for both nutritional and industrial applications. The primary components consist of the monounsaturated fatty acid (MUFA) oleic acid (C18:1n9) at approximately 55–65%, the polyunsaturated fatty acids (PUFAs) linoleic acid (C18:2n6) at 17–30%, and alpha-linolenic acid (C18:3n3) at 7–14% [1][2]. Importantly, it features a low saturated fatty acid (SFA) content of typically 6–8% and a favorable omega-6 to omega-3 fatty acid ratio of approximately 2:1, which distinguishes it from many competing vegetable oils [3].

Low SFA Low saturated fatty acid profile supports cold-flow and nutritional requirements
High MUFA High monounsaturated content balances oxidative stability and fluidity
Balanced Omega Reported omega-6:omega-3 ratio near 2:1 supports formulation design

Why Generic 'Vegetable Oil' Substitution Fails: Quantified Risks of Replacing Canola Oil Fatty Acid


Substituting canola oil fatty acid with other common commodity oils like soybean, olive, or sunflower oil without careful consideration of the quantitative differences in their fatty acid profiles and resulting physicochemical properties can lead to significant performance failures and compromised end-product specifications. The key differentiators—specifically the balance of MUFA, PUFA, and SFA content, the unique omega-6 to omega-3 ratio, and the resulting oxidative stability—are not interchangeable [1][2]. The following quantitative evidence guide demonstrates that canola oil fatty acid occupies a distinct functional space defined by a low SFA content (7–9%), high MUFA content (60–64%), and a balanced PUFA profile (omega-6:omega-3 ≈ 2:1), which collectively drive its unique behavior in applications ranging from nutritional formulations to industrial lubricants [3].

Profile Fatty acid profile may differ significantly; soybean oil shows higher PUFA, olive oil higher SFA, altering formulation performance.
Stability Oxidative stability context differs; canola oil fatty acid may require antioxidant addition vs. some commodity oils, confirmed by reported accelerated tests.
Ratio Omega-6:omega-3 balance may shift; sunflower and soybean oils lack comparable ALA levels, affecting nutritional labeling and research endpoints.

Canola Oil Fatty Acid (CAS 124018-38-8): Head-to-Head Quantitative Evidence for Scientific Selection


Saturated Fatty Acid Content: Canola Oil Fatty Acid vs. Soybean and Olive Oil

Canola oil fatty acid exhibits a significantly lower saturated fatty acid (SFA) content compared to soybean oil and olive oil. In a direct comparison, canola oil contains 7.91 mol% total SFA, whereas soybean oil contains just 1.10 mol% but is composed predominantly of polyunsaturated fats (63.81% PUFA), and olive oil contains 13.08 mol% SFA [1]. A separate analysis confirms canola oil has the lowest total SFA (6.8%) among nine major oil crops, versus 15.7% for soybean oil and 13.8% for olive oil [2]. This low SFA, combined with a high MUFA content, positions canola oil fatty acid as a unique intermediate between high-PUFA oils (like soybean) and high-MUFA oils (like olive) for formulations requiring balanced oxidative and nutritional properties.

SFA Content
Head-to-head
Canola oil: 7.91 mol% total SFA [1]; 6.8% w/w [2]
Soybean oil: 1.10 mol% [1], 15.7% w/w [2]
Olive oil: 13.08 mol% [1], 13.8% w/w [2]
Supports low-SFA procurement screening
Review lot-specific COA; analytical method context applies
Fatty Acid Composition Nutritional Profiling Oil Characterization

Omega-6 to Omega-3 Ratio: Canola Oil Fatty Acid vs. Soybean and Sunflower Oil

The omega-6 (linoleic acid) to omega-3 (alpha-linolenic acid) ratio is a critical parameter for nutritional applications. Canola oil fatty acid demonstrates a balanced omega-6:omega-3 ratio of approximately 2:1 (2.17 in one study [1], 2.1 in another [2]). This contrasts sharply with soybean oil, which has a much higher ratio of 9.25 [1] or 7.5 [2], and sunflower oil, which has a ratio >100 due to its negligible alpha-linolenic acid content [2]. This balanced ratio is a direct result of the specific PUFA composition: canola oil contains a substantial 8-11% alpha-linolenic acid, unlike sunflower oil (<0.1%) and soybean oil (~6.8%) [2].

Omega Ratio
Head-to-head
Canola oil: omega-6:omega-3 ≈ 2.17 [1]; ~2.1 [2]
Soybean oil: 9.25 [1]; 7.5 [2]
Sunflower oil: >100 (negligible ALA)
Balanced ratio supports nutritional formulation fit
Confirm ratio against target product specifications
Nutritional Science Dietary Formulation Lipid Biochemistry

Monounsaturated Fatty Acid (MUFA) Content: Canola Oil Fatty Acid vs. Sunflower and Soybean Oil

Canola oil fatty acid is characterized by a high monounsaturated fatty acid (MUFA) content, primarily oleic acid, which provides a favorable balance between oxidative stability and low-temperature fluidity. A direct comparison shows canola oil contains 63.8% MUFA, significantly higher than sunflower oil (14.1%) and flax oil (16.6%) [1]. A separate study corroborates this, showing canola oil contains 61.92 mol% MUFA compared to 37.07 mol% for soybean oil [2]. This high MUFA content is derived from its ~60% oleic acid composition [3], placing it functionally between high-PUFA oils and high-MUFA oils like olive oil (72.5% MUFA) [4].

MUFA Content
Head-to-head
Canola oil: 63.8% [1]; 61.92 mol% [2]
Sunflower oil: 14.1% [1]
Soybean oil: 37.07 mol% [2]
Higher MUFA supports oxidative stability screening
Review for cold-flow and stability requirements
Oxidative Stability Industrial Lubricants Biodiesel Feedstock

Oxidative Stability: Canola Oil Fatty Acid vs. Soybean Oil

Contrary to expectations based on its high unsaturation, the oxidative stability of canola oil fatty acid is demonstrably lower than that of standard soybean oil under accelerated storage conditions. In a direct comparison, refined, bleached, and deodorized (RBD) canola oil stored at 65°C for 30 days showed consistently higher peroxide values (PV), conjugated diene (CD), conjugated triene (CT), and TBARS levels compared to RBD soybean oil [1][2]. This finding is further supported by another study where canola oil was found to be less stable than two commercial soybean oil varieties (Hardin and BSR 101) as evaluated by chemical and sensory tests at 60°C, a result directly correlated with its higher linolenic acid content (r=0.95, P=0.001) [3].

Oxidative Stability
Head-to-head
Canola oil: higher PV, CD, CT, TBARS vs. soybean oil at 65°C over 30 days
Less stable than Hardin/BSR 101 soybean oils (sensory & PV at 60°C)
Oxidative stability profile may differ; antioxidant addition may be required
Accelerated storage conditions; review for intended shelf-life
Oxidative Stability Shelf-life Prediction Oil Quality

Boreal Cultivation Effect: Enhanced Omega-3 Content in Canola Oil Fatty Acid

The fatty acid composition of canola oil is not static but can be significantly influenced by cultivation conditions. A study on canola grown under boreal climatic conditions (7.5-17.2 °C) found that the omega-3 (alpha-linolenic acid) content doubled, reaching 17-20% compared to the typical 9% found in canola from other regions [1]. This variation provides a quantifiable, provenance-based differentiation point for procurement. In contrast, the fatty acid profile of oils like olive oil is more geographically constrained and shows less relative variation in its major omega-3 content, which is naturally very low (~1%) [2].

Boreal Origin Effect
Class-level
ALA 17–20% (boreal) vs. typical ~9% canola oil
Represents ~1.9–2.2× increase
Geographic origin may influence omega-3 content
Request COA with ALA specification for source verification
Cultivar Selection Geographic Origin Omega-3 Enrichment

Precision Applications for Canola Oil Fatty Acid (CAS 124018-38-8) Driven by Quantitative Differentiation


Formulation of Nutritional Products Requiring a Balanced Omega-6/Omega-3 Ratio

Based on the quantitative evidence of a 2:1 omega-6 to omega-3 ratio [1], canola oil fatty acid is the optimal choice for formulating nutritional supplements, functional foods, and infant formulas where a specific, healthy balance of essential fatty acids is mandated by regulatory guidelines or product positioning. This ratio is not achievable with soybean oil (ratio of ~9:1) or sunflower oil (ratio >100) without blending multiple oils, adding cost and complexity.

Intermediate-Performance Bio-Lubricant and Bio-Diesel Feedstock

The high monounsaturated fatty acid (MUFA) content (60-64%) [2] makes canola oil fatty acid a superior feedstock for bio-lubricants and biodiesel requiring a balance between oxidative stability and cold-flow properties. It offers significantly better low-temperature fluidity than high-SFA oils like palm or tallow, and better oxidative stability than high-PUFA oils like soybean or sunflower oil, as demonstrated by its composition [3]. This middle-ground performance profile makes it a cost-effective choice for applications where the premium price of high-oleic oils (e.g., high-oleic canola with >78% MUFA) cannot be justified.

Research and Industrial Applications Requiring a Naturally Low SFA Feedstock

The quantified low saturated fatty acid (SFA) content (6.8-9.2%) [4][5] makes canola oil fatty acid a preferred starting material for research in lipid metabolism, food science, and industrial oleochemistry where minimizing SFA interference is critical. It provides a 'clean' background with low levels of palmitic (3.9%) and stearic acid (1.9%) [6], unlike olive oil (11.2% palmitic) or palm oil (45.1% palmitic), making it ideal for studies on unsaturated fatty acid behavior or for producing low-SFA derivative products.

Sourcing of Specialty High-Omega-3 Canola Oil Based on Geographic Origin

Procurement can be targeted to obtain canola oil fatty acid with a naturally elevated omega-3 (alpha-linolenic acid) content of 17-20% by specifying oil from canola grown in boreal or northern climates [7]. This allows for the development of premium products with a higher omega-3 claim without the use of genetically modified (GM) high-ALA varieties or blending with flaxseed oil, leveraging a natural, provenance-based differentiation.

Application
Selection Property
Validation Focus
Nutritional formulations requiring balanced omega-6:omega-3 ratio
Omega-6:omega-3 profile review
Lot-specific fatty acid analysis for ratio confirmation
Bio-lubricant and biodiesel feedstock research
MUFA content and oxidative stability review
Oxidative stability under expected thermal conditions
Research on low-SFA lipid systems
SFA profile review
SFA quantification per batch
Sourcing high-omega-3 canola oil by geographic origin
Geographic origin and ALA content review
ALA content verification via COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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